3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-19(2)8-7-14(21)16-15(18-17-20(16)9-10-23-17)12-5-4-6-13(11-12)22-3/h4-11,17-18H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXESDKQQTOCBIV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(NC2N1C=CO2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(NC2N1C=CO2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one, with CAS Number 1353119-28-4, is a complex organic compound characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antitumor, antimicrobial, and anti-inflammatory effects.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 313.35 g/mol. Its structure includes:
- A dimethylamino group.
- An imidazo[2,1-b]oxazole ring.
- A methoxyphenyl substituent at the 3-position.
These structural components are believed to contribute to its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. The following sections summarize key findings related to its biological activity.
Antitumor Activity
Studies have shown that imidazole derivatives can possess significant antitumor properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable study found that certain imidazole derivatives exhibited potent antitumor activity against human tumor cells, suggesting that this compound may also demonstrate similar effects through mechanisms such as:
- Inhibition of topoisomerase II.
- Induction of apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 15.0 | Topoisomerase II inhibition |
| Compound B | HepG2/A2 | 12.5 | Apoptosis induction |
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays. Similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method has been employed to assess the antimicrobial activity of related imidazole derivatives.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| S. aureus | 15.62 µg/mL | Effective |
| C. albicans | 20.00 µg/mL | Effective |
Anti-inflammatory Properties
Research into the anti-inflammatory effects of imidazole derivatives suggests that they may modulate inflammatory pathways. Compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The dimethylamino group may enhance binding affinity to certain enzymes involved in metabolic pathways.
- Receptor Modulation: The imidazo[2,1-b]oxazole ring could facilitate interactions with receptors related to inflammation and cancer progression.
Case Studies
A recent study investigated the effects of this compound on cancer cell lines and found promising results regarding its cytotoxic effects. The study utilized various concentrations to determine the IC50 values across different cell lines.
Comparison with Similar Compounds
3-(Dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (Compound 1)
- Structure : Substitutes the dihydroimidazo-oxazol system with a 1,2,3-triazole ring and a nitro group.
- Synthesis: Prepared via reaction of 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone with dimethylformamide dimethyl acetal in dry xylene .
- Key Differences: The triazole ring introduces stronger electron-withdrawing effects (nitro group) compared to the methoxyphenyl substituent in the target compound.
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: A larger fused tetrahydroimidazo[1,2-a]pyridine system with nitro and cyano substituents.
- Physical Properties : Melting point 243–245°C; molecular weight 51% (yield) .
- Key Differences: The extended π-system in 1l may enhance binding to aromatic protein pockets, whereas the dihydroimidazo-oxazol system offers a more rigid, compact scaffold. Electron-withdrawing nitro and cyano groups in 1l contrast with the electron-donating methoxy group in the target compound, altering electronic distribution .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physical and Spectroscopic Data
Preparation Methods
Microwave-Assisted Cyclization
A catalyst-free microwave-assisted protocol, adapted from the synthesis of benzo[d]imidazo[2,1-b]thiazoles, offers a green and efficient route to the imidazo[2,1-b]oxazole scaffold. In this approach, 2-aminooxazole derivatives react with α-haloketones under microwave irradiation (100–120°C, 15–20 bar) in a water-isopropanol (1:1) solvent system. For the target compound, the reaction of 2-amino-5-(3-methoxyphenyl)oxazole with 2-bromoacetophenone derivatives could yield the 7,7a-dihydroimidazo[2,1-b]oxazole intermediate. Key advantages include:
-
Reaction Time : 12–15 minutes under microwave conditions vs. 6–24 hours via conventional heating.
-
Yield Optimization : Reported yields for analogous heterocycles exceed 90% with high purity.
This method avoids toxic transition-metal catalysts, aligning with sustainable chemistry principles. However, the electron-withdrawing methoxy group on the phenyl ring may necessitate adjusted reaction times or temperatures to account for altered nucleophilicity.
Base-Mediated Alkylation and Cyclization
Patent literature describes the preparation of imidazo[2,1-b]benzothiazoles via alkylation of hydroxylated intermediates with morpholine derivatives in the presence of potassium carbonate and tetrabutylammonium iodide. Translating this to the target compound, 6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-ol could react with 3-(dimethylamino)propenoyl chloride in dimethylformamide (DMF) at 90–110°C.
Reaction Conditions :
-
Base : Potassium carbonate (2.5 equiv)
-
Catalyst : Tetrabutylammonium iodide (0.1 equiv)
This method provides precise control over substitution patterns but requires rigorous purification to remove residual DMF, which may complicate scale-up.
Introduction of the 3-(Dimethylamino)Propenone Side Chain
Claisen-Schmidt Condensation
The propenone moiety can be introduced via condensation between an acetylated imidazo-oxazole intermediate and dimethylformamide dimethyl acetal (DMF-DMA). This one-pot reaction proceeds through enamine formation followed by elimination, as observed in nitroimidazooxazine syntheses.
Typical Protocol :
-
React 6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl acetate with DMF-DMA in toluene at reflux (110°C) for 4–6 hours.
Yield Considerations :
Nucleophilic Acyl Substitution
Alternative approaches employ 3-(dimethylamino)propenoyl chloride as an acylating agent. Reaction with the hydroxylated imidazo-oxazole intermediate in dichloromethane (DCM) with triethylamine as a base affords the target compound via nucleophilic substitution.
Optimization Parameters :
-
Molar Ratio : 1:1.2 (imidazo-oxazole:acyl chloride)
-
Temperature : 0°C to room temperature, 2–4 hours
-
Workup : Aqueous NaHCO3 wash followed by column chromatography.
This method offers compatibility with acid-sensitive substrates but risks racemization at the propenone α-carbon.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the discussed methods:
Microwave-assisted cyclization emerges as the most efficient method, though it requires specialized equipment. The Claisen-Schmidt condensation balances yield and scalability but demands anhydrous conditions.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
During imidazo-oxazole formation, competing N-alkylation (vs. O-alkylation) can occur, leading to byproducts such as N-alkylated 2-aminooxazoles. To suppress this:
Propenone Tautomerization
The 3-(dimethylamino)propenone group may undergo keto-enol tautomerization, complicating NMR characterization. Stabilization strategies include:
Q & A
Q. Table 1: Solvent Impact on Yield
| Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol | 85 | >98% | |
| DMF | 72 | 95% |
Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent environments. For example, the 3-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.7–7.3 ppm. The propenone’s α,β-unsaturated carbonyl resonates at δ ~7.5–8.0 ppm (¹H) and ~180–190 ppm (¹³C) .
- X-Ray Diffraction : Resolves stereochemistry at the 7,7a-dihydro junction (). Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the conformation, detectable via S(6) ring motifs .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How do computational methods (e.g., DFT) predict reactivity and intermolecular interactions?
Answer:
- DFT/B3LYP Calculations : Model frontier molecular orbitals (HOMO-LUMO) to identify nucleophilic/electrophilic sites. For example, the imidazo-oxazole’s N-atoms show high electron density, favoring hydrogen bonding .
- Electrostatic Potential Maps : Highlight regions prone to electrophilic attack (e.g., the methoxyphenyl ring’s para-position) .
- Thermodynamic Properties : Predict stability under varying temperatures. Entropy (ΔS) and enthalpy (ΔH) calculations guide storage conditions (e.g., <25°C for long-term stability) .
Advanced: How can structural modifications enhance biological activity, and what assays validate these changes?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring () may improve target binding. Compare bioactivity via:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases.
- Antimicrobial Disk Diffusion : Test zones of inhibition (e.g., 15–25 mm for Gram-positive bacteria at 1000 ppm) .
- Pharmacokinetic Modeling : Use SwissADME () to predict logP (lipophilicity) and blood-brain barrier penetration.
Q. Table 2: Bioactivity of Analogues
| Substituent | IC₅₀ (μM) | logP | Reference |
|---|---|---|---|
| 3-OCH₃ (Parent) | 12.3 | 2.1 | |
| 4-Cl | 8.7 | 2.9 |
Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (e.g., 48 hours).
- Control Compounds : Include reference drugs (e.g., cisplatin for cytotoxicity) to calibrate results .
- Dose-Response Curves : Perform triplicate measurements and report SEM (e.g., IC₅₀ = 10.2 ± 0.5 μM) .
Advanced: What role do non-covalent interactions (e.g., hydrogen bonds) play in crystal packing and solubility?
Answer:
- Crystal Packing : N–H⋯O and C–H⋯N bonds form 2D networks (), reducing solubility in apolar solvents.
- Solubility Enhancement : Co-crystallization with PEG derivatives disrupts H-bonding, improving aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
Methodological: How to troubleshoot low yields in propenone side-chain formation?
Answer:
- Reaction Monitoring : Use TLC (hexane:EtOAc, 3:1) to track Knoevenagel condensation.
- Acid Catalysis : Add p-TsOH (1 mol%) to accelerate enolization.
- Side Reactions : If Michael adducts dominate, reduce temperature (e.g., 0°C) or switch to aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
